2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid
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Overview
Description
2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid is a heterocyclic organic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring . The general reaction scheme is as follows:
Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like ethanol or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings that are resistant to UV radiation.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with active sites of enzymes, thereby modulating their activity . This interaction can lead to the inhibition or activation of enzymatic pathways, which is the basis for its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Benzotriazole: A triazole derivative used as a corrosion inhibitor and in UV stabilizers.
Tetrazole: A related heterocycle with four nitrogen atoms, used in pharmaceuticals and explosives.
Uniqueness
2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position of the triazole ring enhances its lipophilicity and can influence its interaction with biological targets .
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(2-ethyltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-7-4-5(8-9)3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
WYQPRUZQVMWMST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=CC(=N1)CC(=O)O |
Origin of Product |
United States |
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